Biochemical Potency: BSJ-01-175 IC₅₀ Values for CDK12 and CDK13 vs. THZ531, SR‑4835, and YJZ5118
BSJ-01-175 inhibits CDK12/cyclin K with an IC₅₀ of 156 nM, representing a slight improvement in CDK12 potency compared to the parent compound THZ531 (IC₅₀ = 158 nM) [1]. For CDK13, BSJ-01-175 exhibits an IC₅₀ of 282.6 nM, whereas THZ531 shows stronger CDK13 inhibition at 69 nM . SR‑4835, a reversible ATP‑competitive dual inhibitor, displays a CDK12 IC₅₀ of 99 nM (Kd = 98 nM) and a CDK13 Kd of 4.9 nM . The more recently developed covalent inhibitor YJZ5118 shows substantially improved potency with CDK12 IC₅₀ = 39.5 nM and CDK13 IC₅₀ = 26.4 nM [2].
| Evidence Dimension | CDK12 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 156 nM (CDK12/cyclin K) |
| Comparator Or Baseline | THZ531: 158 nM; SR‑4835: 99 nM; YJZ5118: 39.5 nM |
| Quantified Difference | BSJ-01-175 vs. THZ531: +1.3% improved CDK12 potency; vs. SR‑4835: 1.6‑fold less potent; vs. YJZ5118: 3.9‑fold less potent |
| Conditions | In vitro kinase assay (ADP‑Glo or similar) using recombinant CDK12/cyclin K |
Why This Matters
Procurement decisions hinge on the specific CDK12/CDK13 inhibition ratio required; BSJ-01-175 provides balanced dual inhibition distinct from THZ531's CDK13 bias and YJZ5118's heightened potency.
- [1] Zhang T, et al. Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors. Nat Chem Biol. 2016;12(10):876‑884. (THZ531 IC₅₀ values). View Source
- [2] Li Y, et al. Discovery of YJZ5118: A Potent and Highly Selective Irreversible CDK12/13 Inhibitor. J Med Chem. 2025;68(5):3124‑3142. IC₅₀: CDK12 39.5 nM, CDK13 26.4 nM. View Source
